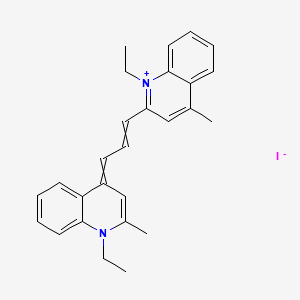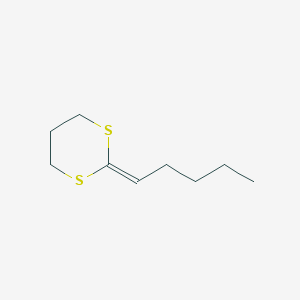
1,3-Dithiane, 2-pentylidene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dithiane, 2-pentylidene-: is an organosulfur compound that belongs to the class of dithianes. Dithianes are heterocyclic compounds characterized by a cyclohexane core structure where two methylene bridges are replaced by sulfur atoms. The 1,3-dithiane structure is particularly notable for its use in organic synthesis as a versatile building block and protecting group for carbonyl compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Dithianes can be synthesized from carbonyl compounds through a reaction with 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the removal of water to drive the formation of the dithiane ring. For example, the reaction of formaldehyde with 1,3-propanedithiol yields 1,3-dithiane .
Industrial Production Methods: Industrial production of 1,3-dithianes often involves similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity. Catalysts such as yttrium triflate and tungstophosphoric acid have been employed to achieve high chemoselectivity and yield .
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Dithiane, 2-pentylidene- undergoes various types of chemical reactions, including:
Oxidation: Oxidative cleavage of the dithiane ring can be achieved using reagents like m-chloroperbenzoic acid (MCPBA).
Reduction: Reduction of the dithiane ring can be performed using hydrogenation with catalysts like nickel or rhodium.
Substitution: The dithiane ring can undergo substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions:
Oxidation: MCPBA, OsO4, KMnO4
Reduction: H2/Ni, H2/Rh, Zn/HCl
Substitution: Alkyl halides, sulfonates, triflates
Major Products Formed:
Oxidation: Cleavage of the dithiane ring to form carbonyl compounds.
Reduction: Formation of methylene moieties.
Substitution: Formation of substituted dithiane derivatives.
Aplicaciones Científicas De Investigación
1,3-Dithiane, 2-pentylidene- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,3-dithiane, 2-pentylidene- involves its ability to act as a protecting group for carbonyl compounds. The dithiane ring can be introduced into an organic molecule, protecting the carbonyl group from unwanted reactions. The protected carbonyl group can then undergo various transformations, and the dithiane ring can be removed under specific conditions to regenerate the carbonyl group .
Comparación Con Compuestos Similares
1,2-Dithiane: Another isomer of dithiane with sulfur atoms at the 1 and 2 positions.
1,4-Dithiane: An isomer with sulfur atoms at the 1 and 4 positions.
1,3-Dithiolane: A related compound with a five-membered ring containing two sulfur atoms.
Uniqueness: 1,3-Dithiane, 2-pentylidene- is unique due to its stability and versatility as a protecting group and building block in organic synthesis. Its ability to undergo various chemical reactions and its role in polarity inversion make it a valuable tool in synthetic chemistry .
Propiedades
Número CAS |
54561-45-4 |
|---|---|
Fórmula molecular |
C9H16S2 |
Peso molecular |
188.4 g/mol |
Nombre IUPAC |
2-pentylidene-1,3-dithiane |
InChI |
InChI=1S/C9H16S2/c1-2-3-4-6-9-10-7-5-8-11-9/h6H,2-5,7-8H2,1H3 |
Clave InChI |
DPFLBHKBGLXXOI-UHFFFAOYSA-N |
SMILES canónico |
CCCCC=C1SCCCS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



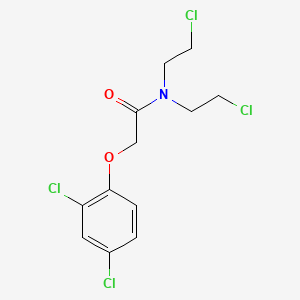
![[6-[3,4-Dihydroxy-2,5-bis[[2,4,6-tri(propan-2-yl)phenyl]sulfonyloxymethyl]oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 2,4,6-tri(propan-2-yl)benzenesulfonate](/img/structure/B14639085.png)
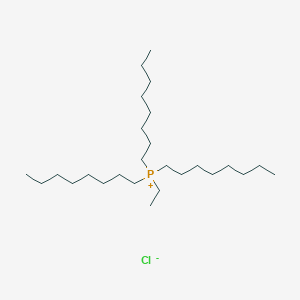
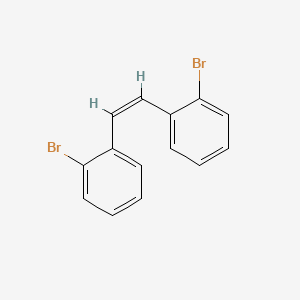
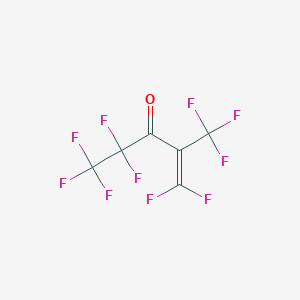
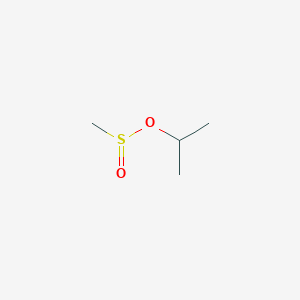
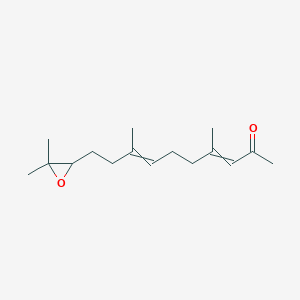
![1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-](/img/structure/B14639122.png)

![4-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14639131.png)
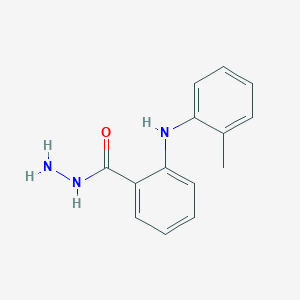
![(1E)-1-[2-(Ethenyloxy)ethyl]-3-(propan-2-yl)triaz-1-ene](/img/structure/B14639150.png)
